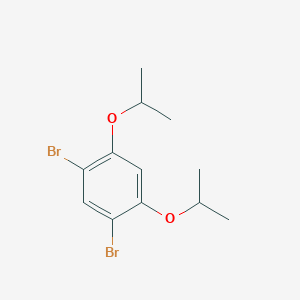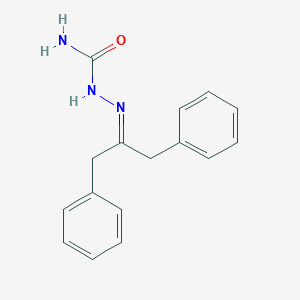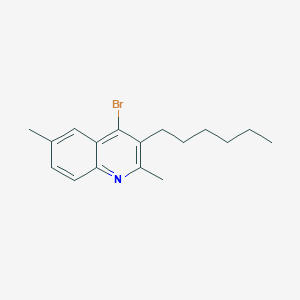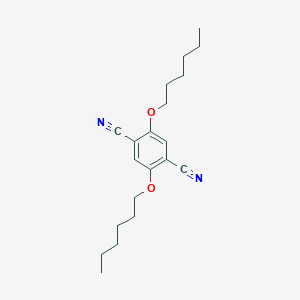![molecular formula C24H16OS3 B296074 Phenyl[5-phenyl-2-(2-phenyl-2-thioxoethylidene)-1,3-dithiol-4-yl]methanone](/img/structure/B296074.png)
Phenyl[5-phenyl-2-(2-phenyl-2-thioxoethylidene)-1,3-dithiol-4-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenyl[5-phenyl-2-(2-phenyl-2-thioxoethylidene)-1,3-dithiol-4-yl]methanone, also known as PDM, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. PDM has a unique molecular structure that allows it to interact with biological systems in a specific manner, making it a valuable tool for studying various biochemical and physiological processes.
科学的研究の応用
Phenyl[5-phenyl-2-(2-phenyl-2-thioxoethylidene)-1,3-dithiol-4-yl]methanone has been used in various scientific research applications, including the study of enzyme inhibition, protein-ligand interactions, and drug discovery. This compound has been shown to inhibit the activity of certain enzymes, making it a potential drug target for the treatment of various diseases. Additionally, this compound has been used as a probe to study protein-ligand interactions, which can provide valuable insights into the mechanisms of various biochemical processes. This compound has also been used in drug discovery efforts, as its unique molecular structure may provide a starting point for the development of new therapeutics.
作用機序
Phenyl[5-phenyl-2-(2-phenyl-2-thioxoethylidene)-1,3-dithiol-4-yl]methanone interacts with biological systems through the formation of covalent bonds with thiol groups on proteins and enzymes. This interaction can result in the inhibition of enzyme activity, which can have downstream effects on various biochemical processes. The specific mechanism of action of this compound may vary depending on the target enzyme or protein, and further research is needed to fully understand its interactions with biological systems.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the specific target enzyme or protein. This compound has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of acetylcholinesterase can result in increased levels of acetylcholine, which can have downstream effects on various physiological processes, including muscle contraction and cognitive function.
実験室実験の利点と制限
One advantage of using Phenyl[5-phenyl-2-(2-phenyl-2-thioxoethylidene)-1,3-dithiol-4-yl]methanone in lab experiments is its specificity for thiol groups on proteins and enzymes. This specificity allows for targeted inhibition of specific enzymes or proteins, which can provide valuable insights into various biochemical processes. However, one limitation of using this compound is its potential toxicity, as it can form covalent bonds with thiol groups on non-target proteins and enzymes, leading to unintended effects.
将来の方向性
Future research on Phenyl[5-phenyl-2-(2-phenyl-2-thioxoethylidene)-1,3-dithiol-4-yl]methanone could focus on further elucidating its mechanism of action and identifying specific target enzymes or proteins. Additionally, this compound could be used in drug discovery efforts, as its unique molecular structure may provide a starting point for the development of new therapeutics. Finally, this compound could be used in the development of new probes for studying protein-ligand interactions, which can provide valuable insights into various biochemical processes.
合成法
The synthesis of Phenyl[5-phenyl-2-(2-phenyl-2-thioxoethylidene)-1,3-dithiol-4-yl]methanone involves the reaction of 2-acetylthiophene with 2-phenyl-2-thioxoethanol in the presence of a base catalyst. The resulting intermediate is then reacted with 4-chlorobenzaldehyde to yield this compound. The synthesis of this compound is a multi-step process that requires careful attention to detail to ensure the purity and yield of the final product.
特性
分子式 |
C24H16OS3 |
|---|---|
分子量 |
416.6 g/mol |
IUPAC名 |
phenyl-[(2E)-5-phenyl-2-(2-phenyl-2-sulfanylideneethylidene)-1,3-dithiol-4-yl]methanone |
InChI |
InChI=1S/C24H16OS3/c25-22(18-12-6-2-7-13-18)24-23(19-14-8-3-9-15-19)27-21(28-24)16-20(26)17-10-4-1-5-11-17/h1-16H/b21-16+ |
InChIキー |
OYZZILZSKFMTOX-LTGZKZEYSA-N |
異性体SMILES |
C1=CC=C(C=C1)C2=C(S/C(=C/C(=S)C3=CC=CC=C3)/S2)C(=O)C4=CC=CC=C4 |
SMILES |
C1=CC=C(C=C1)C2=C(SC(=CC(=S)C3=CC=CC=C3)S2)C(=O)C4=CC=CC=C4 |
正規SMILES |
C1=CC=C(C=C1)C2=C(SC(=CC(=S)C3=CC=CC=C3)S2)C(=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(Chloromethyl)-5-{4-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylphenyl}-1,3,4-oxadiazole](/img/structure/B295995.png)
![4-{2-[4-(Hexyloxy)phenyl]vinyl}benzaldehyde](/img/structure/B295996.png)





![4-[(Phenylsulfanyl)methyl]benzaldehyde](/img/structure/B296005.png)
![5-[4-bromo-2,5-bis(hexyloxy)benzyl]-2H-tetraazole](/img/structure/B296007.png)
![3-[(6-Bromohexyl)oxy]-4-methoxybenzaldehyde](/img/structure/B296008.png)
![4-[(Hexylsulfonyl)methyl]benzaldehyde](/img/structure/B296009.png)
![4-[[3-(Trifluoromethyl)phenyl]sulfonylmethyl]benzaldehyde](/img/structure/B296012.png)

